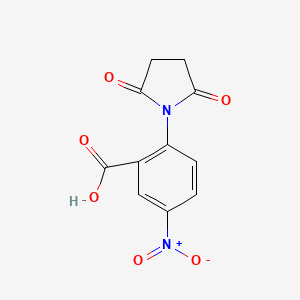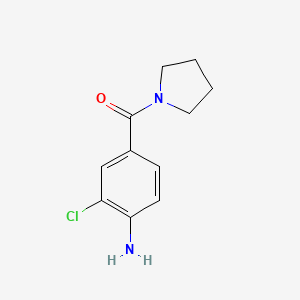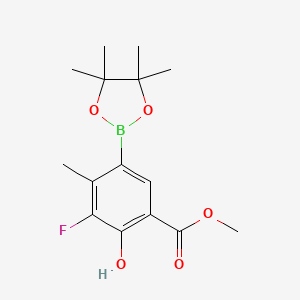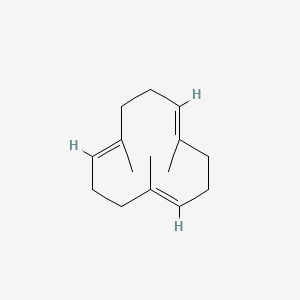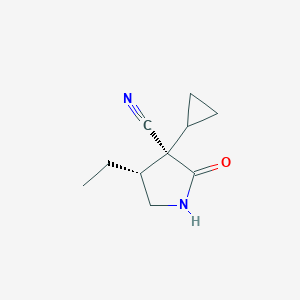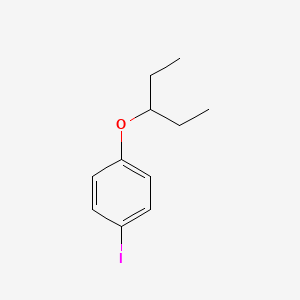![molecular formula C42H78NO8P B13890433 [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-Lecithin, also known as phosphatidylcholine, is a type of phospholipid that is a major component of cell membranes. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This compound is found in many animal and plant tissues, including egg yolk, soybeans, and sunflower seeds. It plays a crucial role in various biological processes, including cell signaling and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-alpha-Lecithin can be synthesized through chemical processes involving the reaction of choline chloride with phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This two-step process is often performed in a flow reactor to ensure high yield and selectivity .
Industrial Production Methods: Commercially, L-alpha-Lecithin is primarily extracted from natural sources such as soybeans and sunflower seeds. The extraction process involves degumming the oil extracted from these seeds using water or solvents like hexane, ethanol, or acetone. The resulting lecithin is then purified to obtain a high concentration of phosphatidylcholine .
Analyse Des Réactions Chimiques
Types of Reactions: L-alpha-Lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phospholipase A2 results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The choline group in L-alpha-Lecithin can be substituted with other groups to form different phospholipids.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires specific catalysts and controlled reaction conditions to ensure selective substitution.
Major Products:
Lysophosphatidylcholine: Formed through oxidation or hydrolysis.
Other Phospholipids: Formed through substitution reactions.
Applications De Recherche Scientifique
L-alpha-Lecithin has a wide range of applications in scientific research:
Mécanisme D'action
L-alpha-Lecithin exerts its effects primarily through its role in cell membrane structure and function. It is a key component of the phospholipid bilayer, contributing to membrane fluidity and permeability. In the body, L-alpha-Lecithin is metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is crucial for various neurological functions, including memory and muscle control .
Comparaison Avec Des Composés Similaires
L-alpha-Lecithin is often compared with other phospholipids such as:
Phosphatidylethanolamine: Similar in structure but contains ethanolamine instead of choline.
Phosphatidylinositol: Contains inositol and is involved in cell signaling pathways.
Phosphatidylserine: Contains serine and is important for cell cycle signaling.
Uniqueness: L-alpha-Lecithin is unique due to its high choline content, making it a valuable source of choline for the synthesis of acetylcholine. This property is particularly beneficial for cognitive health and neurological functions .
Propriétés
Formule moléculaire |
C42H78NO8P |
|---|---|
Poids moléculaire |
756.0 g/mol |
Nom IUPAC |
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20- |
Clé InChI |
RAPKGPDUGWBPHR-XSMZTDTHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
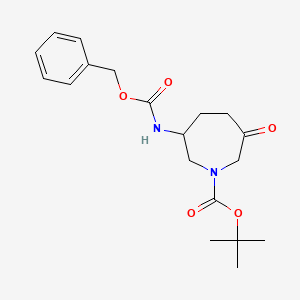
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
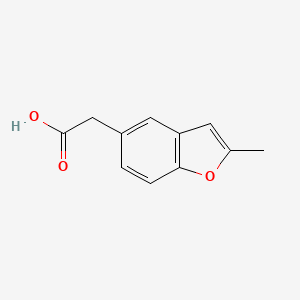
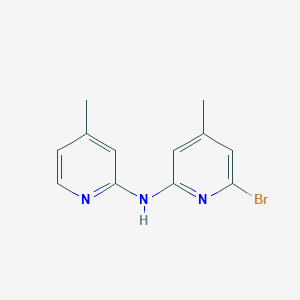
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
